molecular formula C23H15ClN2O5S B12031102 [3-[(E)-[(2,4-dihydroxybenzoyl)hydrazinylidene]methyl]phenyl] 3-chloro-1-benzothiophene-2-carboxylate CAS No. 765278-25-9

[3-[(E)-[(2,4-dihydroxybenzoyl)hydrazinylidene]methyl]phenyl] 3-chloro-1-benzothiophene-2-carboxylate

Cat. No.: B12031102
CAS No.: 765278-25-9
M. Wt: 466.9 g/mol
InChI Key: YFCWMCSJVRAFEO-BRJLIKDPSA-N
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Description

[3-[(E)-[(2,4-dihydroxybenzoyl)hydrazinylidene]methyl]phenyl] 3-chloro-1-benzothiophene-2-carboxylate: is a complex organic compound that features a benzothiophene core, a chlorinated phenyl group, and a hydrazone linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-[(E)-[(2,4-dihydroxybenzoyl)hydrazinylidene]methyl]phenyl] 3-chloro-1-benzothiophene-2-carboxylate typically involves multiple steps:

    Formation of the Hydrazone Linkage: The initial step involves the reaction of 2,4-dihydroxybenzaldehyde with hydrazine hydrate to form the hydrazone intermediate.

    Coupling with Benzothiophene: The hydrazone intermediate is then coupled with 3-chloro-1-benzothiophene-2-carboxylic acid under acidic or basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenolic hydroxyl groups.

    Reduction: Reduction reactions can occur at the hydrazone linkage, potentially converting it to a hydrazine derivative.

    Substitution: The chloro group on the benzothiophene ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chloro group.

Major Products

    Oxidation: Products may include quinones or other oxidized derivatives.

    Reduction: Reduced hydrazine derivatives.

    Substitution: Substituted benzothiophene derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and potential as a building block for more complex molecules. Its ability to undergo various chemical reactions makes it a versatile intermediate in organic synthesis.

Biology

Biologically, the compound’s hydrazone linkage and phenolic groups suggest potential activity as an enzyme inhibitor or antioxidant. Research is ongoing to explore its effects on biological systems.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities. Its structural features allow it to interact with various biological targets.

Industry

In industry, the compound could be used in the development of new materials, such as polymers or coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism by which [3-[(E)-[(2,4-dihydroxybenzoyl)hydrazinylidene]methyl]phenyl] 3-chloro-1-benzothiophene-2-carboxylate exerts its effects is likely multifaceted:

    Molecular Targets: Potential targets include enzymes involved in oxidative stress and inflammation.

    Pathways Involved: The compound may modulate pathways related to cell signaling, apoptosis, and oxidative stress.

Comparison with Similar Compounds

Similar Compounds

    [3-[(E)-[(2,4-dihydroxybenzoyl)hydrazinylidene]methyl]phenyl] 3-chloro-1-benzothiophene-2-carboxylate: shares similarities with other hydrazone derivatives and benzothiophene compounds.

    Hydrazone Derivatives: Compounds like isoniazid and hydralazine, which also feature hydrazone linkages.

    Benzothiophene Compounds: Similar to drugs like raloxifene and zileuton, which contain the benzothiophene core.

Uniqueness

The uniqueness of this compound lies in its combination of structural features, which confer a unique set of chemical and biological properties. This makes it a valuable compound for further research and development in various scientific fields.

Properties

CAS No.

765278-25-9

Molecular Formula

C23H15ClN2O5S

Molecular Weight

466.9 g/mol

IUPAC Name

[3-[(E)-[(2,4-dihydroxybenzoyl)hydrazinylidene]methyl]phenyl] 3-chloro-1-benzothiophene-2-carboxylate

InChI

InChI=1S/C23H15ClN2O5S/c24-20-17-6-1-2-7-19(17)32-21(20)23(30)31-15-5-3-4-13(10-15)12-25-26-22(29)16-9-8-14(27)11-18(16)28/h1-12,27-28H,(H,26,29)/b25-12+

InChI Key

YFCWMCSJVRAFEO-BRJLIKDPSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=C(S2)C(=O)OC3=CC=CC(=C3)/C=N/NC(=O)C4=C(C=C(C=C4)O)O)Cl

Canonical SMILES

C1=CC=C2C(=C1)C(=C(S2)C(=O)OC3=CC=CC(=C3)C=NNC(=O)C4=C(C=C(C=C4)O)O)Cl

Origin of Product

United States

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